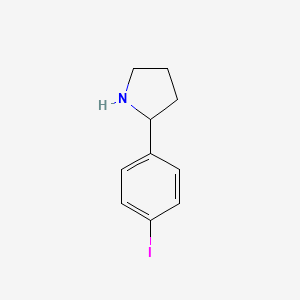
2-(4-Iodophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodophenyl)pyrrolidine hydrochloride is an organic compound with the CAS Number: 1423027-87-5 . It has a molecular weight of 309.58 and is a powder in physical form . It is widely researched due to its versatile properties.
Synthesis Analysis
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine is a versatile scaffold . For example, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
2-(4-Iodophenyl)pyrrolidine hydrochloride has a molecular weight of 309.58 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis and Derivative Applications
2-(4-Iodophenyl)pyrrolidine and its derivatives have been synthesized and explored for various applications. One study successfully synthesized 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, employing reactions such as oxidation, alkylation, and allylation to modify these derivatives. These compounds showed potential in moderate-to-good yields, indicating their utility in further chemical applications (Ali et al., 2015).
Catalysis in Synthesis
In another study, an iodine-catalyzed domino reaction involving 2-pyrrolidinone was used to create 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives. These derivatives demonstrated significant cytotoxicity against specific cancer cell lines, showcasing the potential of 2-(4-Iodophenyl)pyrrolidine derivatives in medicinal chemistry (Muralidharan et al., 2017).
Antimicrobial and Anticancer Activities
Antimicrobial Properties
Certain derivatives of 2-(4-Iodophenyl)pyrrolidine have been reported to exhibit antimicrobial properties. For instance, novel cyclization of specific acids led to the formation of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which were screened for antimicrobial activity. These compounds displayed minimum inhibitory concentrations (MIC) in a specific range, indicating their potential as antimicrobial agents (Zareef et al., 2008).
Anticancer Applications
Research has also highlighted the anticancer activities of certain 2-(4-Iodophenyl)pyrrolidine derivatives. A study synthesized 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives through a three-component domino reaction. These analogues were evaluated for anticancer activity and found to possess significant activity in vitro, showcasing their potential in cancer treatment (Ramachandran et al., 2012).
Pharmaceutical Synthesis and Development
Development of Pharmaceutical Compounds
The side chain of a novel carbapenem, a class of antibiotics, was synthesized using a key step involving iodine-mediated oxidative cyclization, utilizing a derivative of 2-(4-Iodophenyl)pyrrolidine. This highlights the compound's relevance in the synthesis of pharmaceutically significant molecules (Hashihayata et al., 2002).
Safety And Hazards
将来の方向性
The pyrrolidine ring is a versatile scaffold that can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
特性
IUPAC Name |
2-(4-iodophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPNYAFIYEVMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)
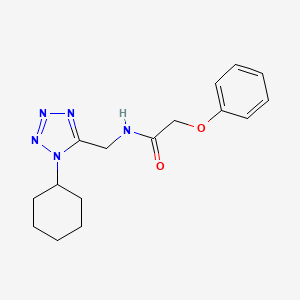
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
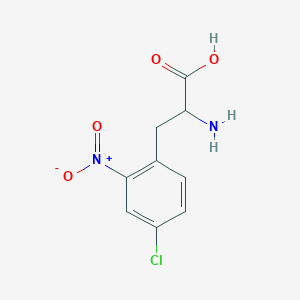
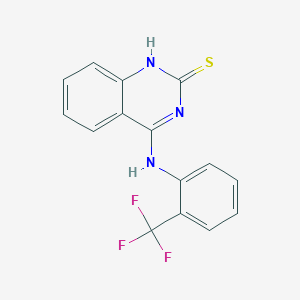
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
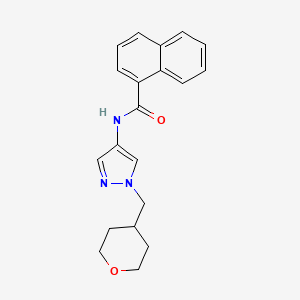
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
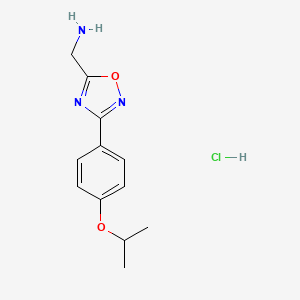
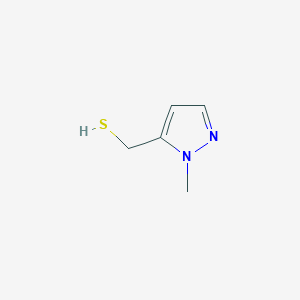
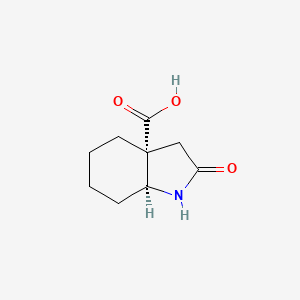
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)